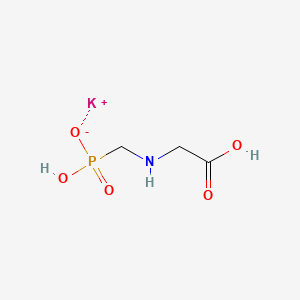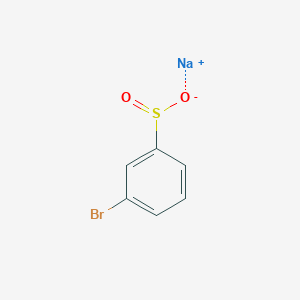
2-Chloro-3-(4-fluorophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a structure similar to “2-Chloro-3-(4-fluorophenyl)-1-propene” often belong to the class of organic compounds known as halogenated hydrocarbons. These are compounds containing a hydrocarbon with one or more halogen atoms attached to it .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-fluorophenyl)-1-propene” would likely consist of a propene backbone with a chloro group at the 2nd carbon and a 4-fluorophenyl group at the 3rd carbon .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
- The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, closely related to the specified chemical, was synthesized and its structure confirmed through IR and X-ray diffraction studies. Vibrational wavenumbers were calculated and assigned, indicating the molecule's stability due to hyper-conjugative interactions and charge delocalization. Its notable first hyperpolarizability suggests potential in nonlinear optical (NLO) materials, with an electron density transfer observed from the chlorophenyl to the fluorophenyl ring (Najiya et al., 2014).
Synthesis and Reactivity
- Another study focused on synthesizing derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene, highlighting their photophysical properties and computational analysis. These compounds, upon synthesis, exhibited specific UV, emission, and fluorescent quantum yields, demonstrating their potential utility in photophysical applications (Satheeshkumar et al., 2017).
Copolymerization Studies
- Research into novel copolymers involving derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene has shown their application in creating materials with specific properties. For instance, copolymerization with styrene was explored, yielding materials whose decomposition occurred in a controlled two-step process, suggesting applications in materials science for developing heat-resistant polymers (Kharas et al., 2016).
Intermediate in Organic Synthesis
- The compound has been used as an intermediate in the synthesis of more complex molecules, such as Epoxiconazole, an important agricultural chemical. This highlights its role in the production of intermediates with high yield and selectivity, emphasizing the efficiency of using this compound in industrial synthesis processes (Peng, 2012).
Photodehalogenation Studies
- In photodehalogenation studies, derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene were shown to generate phenyl cations and benzynes, intermediates that are significant in organic synthesis. These findings open new pathways in synthetic chemistry, allowing for the development of novel synthetic strategies and the production of complex molecules (Protti et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXGOWCGSOVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636038 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluorophenyl)-1-propene | |
CAS RN |
731773-08-3 |
Source


|
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





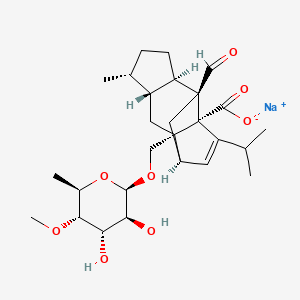
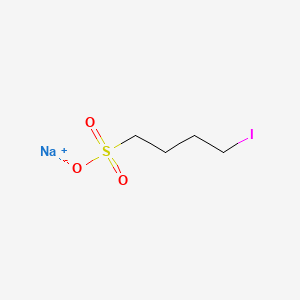
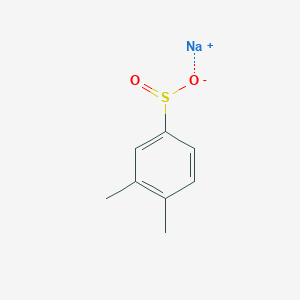
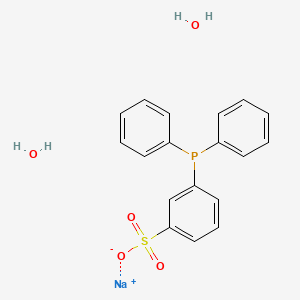


![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
